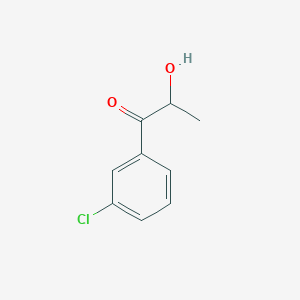

1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-2-hydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVHLTNNKRCHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592793 | |

| Record name | 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152943-33-4 | |

| Record name | 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152943334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLOROPHENYL)-2-HYDROXYPROPAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLG232MS8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)-2-hydroxypropan-1-one is a key chemical intermediate, primarily recognized for its role in the synthesis of the antidepressant medication Bupropion.[1][2] It is also classified as "Bupropion Related Compound C" in the United States Pharmacopeia (USP), highlighting its importance as a reference standard in the quality control and impurity profiling of Bupropion hydrochloride.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical data to support research and development activities.

Chemical and Physical Properties

This section summarizes the key physical and chemical identifiers for this compound. The available data is a mix of experimental and predicted values.

Identifiers and General Properties

| Property | Value | Source(s) |

| CAS Number | 152943-33-4 | [4][5] |

| Molecular Formula | C₉H₉ClO₂ | [4][5] |

| Molecular Weight | 184.62 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | USP Bupropion Related Compound C, Bupropion Impurity C | [5][6] |

| Appearance | Colorless to light greenish oil/liquid | [7] |

Physicochemical Properties

| Property | Value | Remarks | Source(s) |

| Boiling Point | 301.7 ± 22.0 °C | Predicted | [5] |

| Density | 1.253 ± 0.06 g/cm³ | Predicted | [5] |

| pKa | 12.71 ± 0.20 | Predicted | [5] |

| XLogP3 | 2.3 | Computed | [4] |

| Solubility | Slightly soluble in chloroform and methanol | Experimental | [5] |

| Storage Temperature | 2-8°C (Refrigerator) or -18°C | Experimental | [5][8] |

Synthesis and Reactivity

This compound is a synthetic organic compound and its reactivity is characterized by the presence of a ketone, a secondary alcohol, and a chlorinated aromatic ring.

Synthesis Protocols

Protocol 1: Synthesis from 2-Bromo-3'-chloropropiophenone (Hydrolysis)

This method is adapted from a patented process for preparing related compounds.[9]

-

Materials:

-

2-Bromo-3'-chloropropiophenone

-

Water

-

Sulfuric Acid

-

Benzyl triethylammonium chloride (Phase Transfer Catalyst)

-

Dichloromethane

-

n-Heptane

-

-

Procedure:

-

To a reaction vessel, add 2-bromo-3'-chloropropiophenone (1 equivalent), water, sulfuric acid (1 equivalent), and a catalytic amount of benzyl triethylammonium chloride.

-

Heat the mixture to 60°C and stir for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and extract three times with dichloromethane.

-

Combine the organic phases, wash with water, and concentrate under reduced pressure.

-

The resulting residue is crystallized from n-heptane, filtered, and dried to yield this compound.

-

-

Reported Yield: 65% with an HPLC purity of 96.1%.[9]

Protocol 2: Asymmetric Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone

This protocol is for the synthesis of the (R)-enantiomer.[7]

-

Materials:

-

A precursor denoted as '9a' in the source literature

-

AD-mix-β

-

CH₃SO₂NH₂

-

tert-Butyl alcohol

-

Water

-

Sodium sulfite

-

Ether

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc)

-

-

Procedure:

-

A mixture of AD-mix-β and CH₃SO₂NH₂ in a 1:1 solution of tert-butyl alcohol and water is cooled to 0°C.

-

The starting material '9a' is added to the cooled mixture.

-

The reaction mixture is stirred at 0°C for 16 hours.

-

Sodium sulfite is added, and the mixture is stirred for an additional hour.

-

The mixture is filtered through a Celite pad and washed with ether.

-

The filtrate is transferred to a separation funnel, and the lower aqueous layer is discarded.

-

The upper organic phase is separated, dried over Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a gradient of hexanes:EtOAc (from 10:1 to 3:1) as the eluent to give the title compound.

-

-

Reported Yield: 87% as a light greenish oil.[7]

Chemical Reactivity

-

Oxidation: The secondary hydroxyl group can be oxidized to the corresponding dicarbonyl compound, 1-(3-chlorophenyl)propane-1,2-dione.[1]

-

Reduction: The ketone carbonyl group can be selectively reduced to a secondary alcohol, yielding 1-(3-chlorophenyl)propane-1,2-diol.[1]

Spectroscopic Data

¹H NMR Spectroscopy

The following ¹H NMR data is for the (R)-enantiomer, which is expected to be identical to the racemic compound.

-

Solvent: CDCl₃

-

Chemical Shifts (δ) in ppm:

-

7.91 (s, 1H)

-

7.80 (d, 1H, J = 7.8 Hz)

-

7.62-7.57 (m, 1H)

-

7.46 (t, 1H, J = 7.8 Hz)

-

5.15-5.08 (m, 1H)

-

3.68-3.65 (m, 1H)

-

1.45 (d, 3H, J = 7.1 Hz)[7]

-

Mass Spectrometry

-

ESI-MS (for the (S)-enantiomer): m/z 185 [M+H]⁺

Role in Pharmaceutical Synthesis and Quality Control

This compound is a critical molecule in the manufacturing and quality assessment of Bupropion.

Intermediate in Bupropion Synthesis

The synthesis of Bupropion can proceed through the formation of this compound, which is then subjected to further reactions to introduce the tert-butylamino group.

Bupropion Related Compound C

As a known impurity in the synthesis of Bupropion, this compound is used as a certified reference material to ensure the purity and safety of the final drug product.[1] Its presence and quantity are monitored during quality control procedures.

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

Role in Bupropion Quality Control

This diagram shows the relationship between the starting material, the intermediate/impurity, and the final active pharmaceutical ingredient (API).

Caption: Role of this compound in Bupropion QC.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Hazard Statement: H302: Harmful if swallowed.[4]

-

Precautionary Statements: P264, P270, P301+P317, P330, P501.[4]

Users should consult the full Safety Data Sheet (SDS) from their supplier for comprehensive safety and handling information.

Conclusion

This compound is a vital compound in pharmaceutical manufacturing, particularly in the context of Bupropion production. This guide has summarized its key chemical properties, provided detailed synthesis protocols, and outlined its role in quality control, supported by visualizations. While much of the publicly available quantitative data is predicted, this document provides a solid foundation for researchers and professionals working with this chemical. For definitive quantitative analysis, experimental determination of physical and spectroscopic properties is recommended.

References

- 1. 1-(3-Chlorophenyl)-1-hydroxypropan-2-one | 857233-13-7 | Benchchem [benchchem.com]

- 2. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H9ClO2 | CID 18323632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 152943-33-4,1-(3-Chlorophenyl)-2-hydroxy-1-propanone | lookchem [lookchem.com]

- 6. 1-(3-Chlorophenyl)-2-hydroxy-1-propanone | 152943-33-4 [chemicalbook.com]

- 7. [PDF] Pharmacological Characterization, Structural Studies, and In Vivo Activities of Anti-Chagas Disease Lead Compounds Derived from Tipifarnib | Semantic Scholar [semanticscholar.org]

- 8. 1-(3-Chlorophenyl)-2-hydroxy-1-propanone [lgcstandards.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(3-Chlorophenyl)-2-hydroxypropan-1-one, a key intermediate in the manufacturing of bupropion and a significant compound in pharmaceutical research.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into two main approaches: direct synthesis of the racemic mixture and stereoselective synthesis to yield specific enantiomers, which are crucial for pharmaceutical applications due to their differing biological activities.

Synthesis of Racemic this compound

The racemic form is often synthesized as a precursor, which can then be used as a mixture or be subjected to chiral resolution.

a) Hydrolysis of 2-Bromo-3'-chloropropiophenone: A common and straightforward method involves the hydrolysis of 2-bromo-3'-chloropropiophenone.[4] This pathway is advantageous due to the commercial availability of the starting material.

b) Oxidation of 1-(3-chlorophenyl)propane-1,2-diol: Selective oxidation of the corresponding vicinal diol offers another route. This method's success hinges on the careful choice of oxidizing agents to prevent over-oxidation to the dicarbonyl compound.[5]

c) Ring-opening of 1-(3-chlorophenyl)-1,2-epoxypropane: Regioselective hydrolysis of the epoxide precursor provides a viable pathway to the desired α-hydroxy ketone.[5]

Stereoselective Synthesis of (R)- and (S)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one

For many pharmaceutical applications, obtaining a single enantiomer with high purity is essential.

a) Asymmetric Dihydroxylation and Oxidation: This method involves the asymmetric dihydroxylation of a suitable alkene precursor, followed by selective oxidation. The Sharpless asymmetric dihydroxylation is a well-established method for creating chiral diols.

b) Asymmetric Catalytic Reduction of a Prochiral Diketone: A highly efficient method involves the asymmetric reduction of 1-(3-chlorophenyl)propane-1,2-dione using a chiral catalyst. This approach directly yields the desired enantiomer with high enantiomeric excess.[1][5]

c) Chiral Resolution of the Racemic Mixture: This classical method involves the separation of the racemic mixture into its individual enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different solubilities.[1]

Comparative Data of Synthesis Pathways

The following table summarizes the quantitative data for the key synthesis pathways, allowing for a direct comparison of their efficiencies.

| Synthesis Pathway | Starting Material | Key Reagents/Catalyst | Yield (%) | Purity/Enantiomeric Excess (ee) (%) | Reference |

| Hydrolysis | 2-Bromo-3'-chloropropiophenone | Water, Sulfuric Acid, Benzyltriethylammonium chloride | 65 | 96.1 (HPLC) | [4] |

| Asymmetric Dihydroxylation (Sharpless) | (Z)-1-(3-chlorophenyl)-1-propene | AD-mix-β, CH₃SO₂NH₂ | 87 | >98 (for the diol) | [6] |

| Asymmetric Catalytic Reduction | 1-(3-Chlorophenyl)-1,2-diketone | (S)-BINAP-RuCl₂, H₂ | 85 | 92 | [1] |

| Biocatalytic Reduction | 1-(3-Chlorophenyl)-1,2-diketone | L. brevis ADH | 90 | >99 | [1] |

| Chiral Resolution | Racemic this compound | (S)-Mandelic acid | 65-70 | >98 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Protocol 1: Hydrolysis of 2-Bromo-3'-chloropropiophenone

-

Reaction Setup: To a round-bottom flask, add 2-bromo-3'-chloropropiophenone (25 g, 0.1 mol), water (200 mL), sulfuric acid (10 g, 0.1 mol), and benzyltriethylammonium chloride (0.5 g).

-

Reaction Execution: Heat the mixture at 60°C for 5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, extract the mixture three times with dichloromethane. Combine the organic phases, wash with water, and concentrate under reduced pressure.

-

Crystallization: Crystallize the residue from 100 mL of n-heptane, filter the solid, and dry to obtain this compound.[4]

Protocol 2: Asymmetric Dihydroxylation of (Z)-1-(3-chlorophenyl)-1-propene

-

Reaction Setup: In a flask, dissolve AD-mix-β (50.6 g) and methanesulfonamide (3.5 g, 0.037 mol) in a 1:1 mixture of tert-butyl alcohol and water (240 mL total). Cool the mixture to 0°C.

-

Reaction Execution: Add (Z)-1-(3-chlorophenyl)-1-propene (10 g, 0.036 mol) to the cooled mixture. Stir the reaction at 0°C for 16 hours.

-

Quenching: Add sodium sulfite (36 g) and stir for an additional hour.

-

Work-up and Purification: Filter the mixture through a Celite pad and wash with ether. Separate the aqueous and organic layers. Dry the organic layer with Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexanes-EtOAc gradient.[6]

Protocol 3: Asymmetric Catalytic Reduction of 1-(3-Chlorophenyl)-1,2-diketone

-

Catalyst System: The catalytic system consists of (S)-BINAP-RuCl₂ (0.5 mol%).

-

Reaction Conditions: The reduction is carried out using hydrogen gas (50 psi) in methanol as the solvent at a temperature of 25°C.[1]

Protocol 4: Chiral Resolution using (S)-Mandelic Acid

-

Salt Formation: Treat the racemic mixture of this compound with a chiral resolving agent, such as (S)-mandelic acid (1.2 equivalents), in a 3:1 v/v mixture of ethanol and water.

-

Crystallization: Cool the solution to 4°C to allow for the fractional crystallization of the diastereomeric salts.

-

Separation: The diastereomeric salts exhibit different solubilities, enabling their separation by filtration.

-

Liberation of Enantiomer: The desired enantiomer is then liberated from the separated diastereomeric salt.[1]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis pathways.

References

- 1. (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone | 287477-53-6 | Benchchem [benchchem.com]

- 2. 1-(3-Chlorophenyl)-2-hydroxy-1-propanone | 152943-33-4 [chemicalbook.com]

- 3. Cas 152943-33-4,1-(3-Chlorophenyl)-2-hydroxy-1-propanone | lookchem [lookchem.com]

- 4. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]

- 5. 1-(3-Chlorophenyl)-1-hydroxypropan-2-one | 857233-13-7 | Benchchem [benchchem.com]

- 6. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]

Synthesis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one: A Technical Guide to Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 1-(3-Chlorophenyl)-2-hydroxypropan-1-one, a key intermediate in the synthesis of various pharmaceuticals. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate research and development in this area.

Core Synthesis Pathways

There are three primary methodologies for the synthesis of this compound, each commencing from different starting materials and offering distinct advantages. The selection of a particular route may depend on factors such as the availability of precursors, desired stereochemistry, and scalability.

1. Multi-step Synthesis from Chlorobenzene: This classic and versatile route involves a three-step sequence starting with the Friedel-Crafts acylation of chlorobenzene, followed by α-bromination and subsequent hydrolysis.

2. Oxidation of a Diol Precursor: This pathway begins with the dihydroxylation of 3-chloro-α-methylstyrene to form the corresponding diol, which is then selectively oxidized to the target α-hydroxyketone. This route is particularly amenable to asymmetric synthesis.

3. Selective Reduction of a Diketone: This approach involves the synthesis of the α-diketone, 1-(3-chlorophenyl)propane-1,2-dione, which is then selectively reduced to yield this compound.

Pathway 1: Synthesis from Chlorobenzene

This pathway is a robust and well-established method for the preparation of this compound.

Starting Materials for Pathway 1

| Starting Material | Structure | Key Considerations |

| Chlorobenzene |  | Readily available aromatic substrate. |

| Propanoyl Chloride or Propanoic Anhydride |  | Acylating agent for the Friedel-Crafts reaction. |

| Aluminum Chloride (AlCl₃) | AlCl₃ | Lewis acid catalyst for the Friedel-Crafts acylation. Must be anhydrous. |

| Bromine (Br₂) or N-Bromosuccinimide (NBS) |  | Brominating agent for the α-bromination step. |

Experimental Protocols for Pathway 1

Step 1: Friedel-Crafts Acylation to 3'-Chloropropiophenone

-

To a suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add propanoyl chloride or propanoic anhydride dropwise at 0°C under an inert atmosphere.

-

Add chlorobenzene to the mixture and allow the reaction to warm to room temperature.

-

Stir the reaction mixture until completion, monitored by TLC or GC.

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or recrystallization to obtain 3'-chloropropiophenone.

Step 2: α-Bromination to 2-Bromo-1-(3-chlorophenyl)propan-1-one

-

Dissolve 3'-chloropropiophenone in a suitable solvent such as glacial acetic acid or chloroform.

-

Add a brominating agent (e.g., bromine or N-bromosuccinimide) portion-wise or dropwise at a controlled temperature (typically 0-10°C)[1].

-

Stir the reaction mixture until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization to yield 2-bromo-1-(3-chlorophenyl)propan-1-one.

Step 3: Hydrolysis to this compound

-

Suspend 2-bromo-1-(3-chlorophenyl)propan-1-one in a mixture of water and a co-solvent like ethanol or acetone.

-

Add a base (e.g., sodium hydroxide or sodium bicarbonate) and heat the mixture to reflux. A temperature of around 60°C for 4 hours in a water/ethanol mixture has been reported to be effective[2].

-

Monitor the reaction for completion.

-

After cooling, extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase to obtain the crude product.

-

Purify by column chromatography or recrystallization to yield this compound. A patent describes a process with a yield of 65% and HPLC purity of 96.1%[3].

Quantitative Data for Pathway 1

| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Chlorobenzene, Propanoyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | - | High |

| 2 | 3'-Chloropropiophenone | Bromine | Acetic Acid | 0-10 | - | 72-80[1] |

| 3 | 2-Bromo-1-(3-chlorophenyl)propan-1-one | NaOH/H₂O | Ethanol/Water | ~60 | 4 | ~65[3] |

Pathway 2: Oxidation of 1-(3-Chlorophenyl)propane-1,2-diol

This pathway offers a route to the target molecule via a diol intermediate, which can be synthesized enantioselectively.

Starting Materials for Pathway 2

| Starting Material | Structure | Key Considerations |

| 3-Chloro-α-methylstyrene | The alkene precursor for dihydroxylation. | |

| Osmium Tetroxide (OsO₄) / N-Methylmorpholine N-oxide (NMO) | - | Reagents for syn-dihydroxylation. |

| AD-mix-α or AD-mix-β | - | Commercially available reagents for asymmetric dihydroxylation[4][5]. |

| Selective Oxidizing Agent | - | e.g., for Swern oxidation: Oxalyl chloride, DMSO, Triethylamine. |

Experimental Protocols for Pathway 2

Step 1: Dihydroxylation to 1-(3-Chlorophenyl)propane-1,2-diol

-

For Racemic Diol:

-

Dissolve 3-chloro-α-methylstyrene in a suitable solvent system (e.g., acetone/water).

-

Add a catalytic amount of osmium tetroxide and a stoichiometric amount of a co-oxidant like N-methylmorpholine N-oxide (NMO).

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with sodium sulfite.

-

Extract the product, dry the organic layer, and concentrate to obtain the diol.

-

-

For Enantiomerically Enriched Diol (Sharpless Asymmetric Dihydroxylation):

-

In a round-bottomed flask, prepare a mixture of tert-butyl alcohol and water.

-

Add AD-mix-α or AD-mix-β and stir until two clear phases are formed.

-

Cool the mixture to 0°C and add 3-chloro-α-methylstyrene.

-

Stir vigorously at 0°C or room temperature for the recommended time (e.g., 24 hours)[1].

-

Quench the reaction by adding sodium sulfite and stir for an additional hour.

-

Work-up the reaction mixture by extracting with an organic solvent.

-

Purify the product to obtain the chiral diol.

-

Step 2: Selective Oxidation to this compound

-

Swern Oxidation (a potential method):

-

Prepare a solution of oxalyl chloride in anhydrous dichloromethane at low temperature (-78°C).

-

Add dimethyl sulfoxide (DMSO) dropwise to the solution.

-

Add a solution of 1-(3-chlorophenyl)propane-1,2-diol in dichloromethane.

-

Stir for a period, then add triethylamine to the reaction mixture.

-

Allow the reaction to warm to room temperature.

-

Quench with water and perform an aqueous work-up.

-

Purify the crude product by chromatography to isolate this compound.

-

Quantitative Data for Pathway 2

| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 (Asymmetric) | 3-Chloro-α-methylstyrene | AD-mix | t-BuOH/H₂O | 0 to RT | 24 | High |

| 2 (Swern) | 1-(3-Chlorophenyl)propane-1,2-diol | Oxalyl chloride, DMSO, Et₃N | Dichloromethane | -78 to RT | - | Generally high |

Pathway 3: Selective Reduction of 1-(3-Chlorophenyl)propane-1,2-dione

This route involves the preparation of an α-diketone followed by its selective reduction.

Starting Materials for Pathway 3

| Starting Material | Structure | Key Considerations |

| 3'-Chloropropiophenone | Can be synthesized via Friedel-Crafts acylation as in Pathway 1. | |

| Oxidizing Agent | - | e.g., Selenium dioxide (SeO₂) for the oxidation of the α-methylene group. |

| Selective Reducing Agent | - | e.g., Zinc dust and ammonium chloride for the reduction of one carbonyl group[6]. |

Experimental Protocols for Pathway 3

Step 1: Oxidation to 1-(3-Chlorophenyl)propane-1,2-dione

-

Dissolve 3'-chloropropiophenone in a suitable solvent such as aqueous dioxane.

-

Add a stoichiometric amount of an oxidizing agent like selenium dioxide.

-

Heat the mixture to reflux and monitor the reaction until completion.

-

Cool the reaction mixture and filter to remove selenium metal.

-

Extract the product from the filtrate and purify to obtain 1-(3-chlorophenyl)propane-1,2-dione.

Step 2: Selective Reduction to this compound

-

Dissolve 1-(3-chlorophenyl)propane-1,2-dione in a solvent such as THF.

-

Prepare a saturated aqueous solution of ammonium chloride.

-

Add zinc dust to the solution of the dione, followed by the saturated ammonium chloride solution.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Filter the reaction mixture and extract the product with an organic solvent.

-

Dry and concentrate the organic layer, and purify the residue by chromatography to yield this compound.

Quantitative Data for Pathway 3

| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3'-Chloropropiophenone | SeO₂ | Aqueous Dioxane | Reflux | - | Moderate to High |

| 2 | 1-(3-Chlorophenyl)propane-1,2-dione | Zn, NH₄Cl | THF/H₂O | RT | - | High |

This guide provides a foundational understanding of the key synthetic strategies for this compound. Researchers are encouraged to consult the cited literature for more detailed information and to optimize the described protocols for their specific laboratory conditions and research objectives.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Swern Oxidation [organic-chemistry.org]

- 3. Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

The Role of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one as a Key Intermediate in Bupropion Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of 1-(3-chlorophenyl)-2-hydroxypropan-1-one, recognized as Bupropion Related Compound C by the United States Pharmacopeia (USP), in the synthesis of the widely prescribed antidepressant, bupropion. While the primary industrial synthesis of bupropion proceeds through a brominated intermediate, this hydroxylated compound emerges as a crucial entity, both as a key intermediate in alternative synthetic pathways and as a monitored impurity. This guide provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and the logical relationships between these chemical transformations.

Overview of Bupropion Synthesis and the Position of this compound

The conventional and most widely practiced synthesis of bupropion hydrochloride commences with the α-bromination of 3'-chloropropiophenone. The resulting 2-bromo-3'-chloropropiophenone is then subjected to nucleophilic substitution with tert-butylamine to afford bupropion, which is subsequently converted to its hydrochloride salt.

However, alternative synthetic strategies and the formation of process-related impurities highlight the importance of this compound. This α-hydroxy ketone can be formed through the hydrolysis of the 2-bromo-3'-chloropropiophenone intermediate. While its presence is often indicative of an impurity pathway, it also serves as a key starting material for an alternative, elegant synthesis of bupropion via a reductive amination strategy. This alternative route involves the conversion of the hydroxyl group to an amino group to form the bupropion backbone.

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in bupropion synthesis, including the standard bromination-amination route and the formation of the hydroxy intermediate.

Table 1: Synthesis of 2-Bromo-3'-chloropropiophenone

| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3'-Chloropropiophenone | Bromine (Br₂) | Dichloromethane (DCM) | Room Temp. | 0.5 | >99 | [1] |

| 3'-Chloropropiophenone | N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TSA) / Acetonitrile | 60-65 | 2 | 99.95 | [1] |

| 3'-Chloropropiophenone | N-Bromosuccinimide (NBS) | Ammonium Acetate / Ethyl Acetate | Reflux | ~1.2 | >97 | [2][3] |

Table 2: Synthesis of Bupropion from 2-Bromo-3'-chloropropiophenone

| Starting Material | Amine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Bromo-3'-chloropropiophenone | tert-Butylamine | N-Methyl-2-pyrrolidone (NMP) | 60 | 1 h | 75-85 (overall) | [4] |

| 2-Bromo-3'-chloropropiophenone | tert-Butylamine | Cyrene | 55-60 | 20 min | 68 (overall) | [2][3] |

| 2-Bromo-3'-chloropropiophenone | tert-Butylamine | Acetonitrile/DMSO | 90 | 20 min (flow) | 69 (overall) | [5] |

Table 3: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-3'-chloropropiophenone | Water | Not specified | 60 | 5 | 65 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations discussed.

Standard Synthesis of Bupropion Hydrochloride

Protocol 3.1.1: α-Bromination of 3'-Chloropropiophenone [1]

-

To a stirred solution of 3'-chloropropiophenone (10.0 g, 59.3 mmol) in dichloromethane (50 mL) in a round-bottomed flask, add a 1.0 M solution of bromine in dichloromethane dropwise at room temperature until a persistent bromine color is observed.

-

Remove the residual dichloromethane and bromine under reduced pressure to afford 2-bromo-1-(3-chlorophenyl)propan-1-one as an oil. The product is typically used in the next step without further purification.

Protocol 3.1.2: Amination of 2-Bromo-1-(3-chlorophenyl)propan-1-one [4]

-

To a stirred solution of 2-bromo-1-(3-chlorophenyl)propan-1-one (15.0 g, 60.6 mmol) in N-methyl-2-pyrrolidone (50 mL) in a round-bottomed flask, add tert-butylamine (6.64 g, 90.9 mmol).

-

Heat the mixture to 60 °C for 1 hour.

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Add 25 mL of water and extract the mixture with diethyl ether (3 x 25 mL).

-

Combine the ether extracts, wash with water (3 x 25 mL), and dry over anhydrous magnesium sulfate.

-

Bubble hydrogen chloride gas through the dried ether solution to precipitate bupropion hydrochloride.

-

Collect the solid by filtration and wash with diethyl ether to yield the final product.

Synthesis of the Intermediate: this compound

Protocol 3.2.1: Hydrolysis of 2-Bromo-3'-chloropropiophenone [6]

-

Heat a mixture of 2-bromo-3'-chloropropiophenone and water at 60 °C for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Extract the reaction mixture with dichloromethane (3x).

-

Combine the organic phases, wash with water, and concentrate under reduced pressure.

-

Crystallize the residue from n-heptane to obtain this compound.

Alternative Synthesis of Bupropion via this compound

This pathway involves the reductive amination of the α-hydroxy ketone intermediate. While the specific experimental details from the primary literature by Amarante et al. are not publicly available, a general procedure for the reductive amination of an α-hydroxy ketone is presented below. This protocol is based on established methods for similar transformations.

Protocol 3.3.1: Reductive Amination of this compound (General Procedure)

-

Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and tert-butylamine (1.5-2 equivalents) in a suitable solvent such as methanol or dichloromethane. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. The reaction is typically stirred at room temperature for several hours.

-

Reduction: To the solution containing the intermediate imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting amino alcohol, 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, can be purified by column chromatography.

-

Oxidation to Bupropion: The purified amino alcohol is then oxidized to bupropion. A common method for this transformation is the Swern oxidation or using other mild oxidizing agents like Dess-Martin periodinane.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.

Caption: Synthetic pathways to bupropion, highlighting the main industrial route and an alternative pathway involving the this compound intermediate.

Caption: Experimental workflow for the standard synthesis of bupropion, indicating the point of formation for the hydroxy intermediate.

Conclusion

This compound holds a multifaceted role in the chemical landscape of bupropion synthesis. While it is a recognized impurity arising from the hydrolysis of the brominated intermediate in the conventional synthetic route, it also represents a valuable precursor in an alternative and elegant synthetic approach. A thorough understanding of the formation and reactivity of this α-hydroxy ketone is paramount for process optimization, impurity profiling, and the development of novel synthetic strategies in the manufacturing of bupropion. This guide provides the foundational knowledge for researchers and professionals in the pharmaceutical industry to navigate the complexities of bupropion synthesis.

References

- 1. US9624164B2 - Phenyl carbamate compounds for use in preventing or treating epilepsy - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

The Reactivity Profile of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorophenyl)-2-hydroxypropan-1-one is a key chemical intermediate and a significant impurity in the synthesis of Bupropion, a widely used antidepressant and smoking cessation aid.[1][2] Its structure, featuring an α-hydroxy ketone moiety, a chiral center, and a 3-chlorophenyl group, dictates a rich and varied reactivity profile.[3][4] This technical guide provides a comprehensive overview of the synthesis, core reactions, and biological relevance of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of key chemical and biological pathways to support researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 152943-33-4 | [5] |

| Molecular Formula | C₉H₉ClO₂ | [5] |

| Molecular Weight | 184.62 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | USP Bupropion Related Compound C | [2][6] |

| Appearance | Colorless Liquid | [7] |

| Storage Temperature | 2-8°C | [3][8] |

Core Reactivity

The reactivity of this compound is primarily governed by the interplay of its three key structural features: the ketone carbonyl group, the adjacent secondary hydroxyl group, and the electron-withdrawing 3-chlorophenyl ring.[3][4]

Oxidation

The secondary hydroxyl group can be readily oxidized to yield the corresponding α-diketone, 1-(3-chlorophenyl)propane-1,2-dione.[4] This transformation is a common reaction for α-hydroxy ketones and can be achieved using a variety of oxidizing agents. Pyridinium chlorochromate (PCC) is a notable reagent for this purpose, offering mild reaction conditions.[9]

Reduction

The ketone carbonyl group is susceptible to reduction, affording the vicinal diol, 1-(3-chlorophenyl)propane-1,2-diol.[4] Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation, selectively reducing the ketone in the presence of other functional groups.[10]

Esterification

The secondary hydroxyl group can undergo esterification with acyl chlorides or carboxylic acids under appropriate conditions to form the corresponding esters. This reaction typically proceeds via nucleophilic acyl substitution.[11]

Etherification

The hydroxyl group can also be converted to an ether through reactions such as the Williamson ether synthesis.[12][13] This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.[12][13]

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of the racemic compound is through the hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone.[14]

-

Reaction: Hydrolysis of an α-haloketone.

-

Reagents and Conditions:

-

Work-up: Extraction with an organic solvent (e.g., dichloromethane), followed by washing, drying, and concentration. The crude product can be further purified by crystallization.[14]

-

Yield: A patent describes a yield of 74% with an HPLC purity of 98.3%.[14]

Enantioselective Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one

An asymmetric dihydroxylation followed by oxidation provides a route to the enantiomerically enriched compound.[15]

-

Step 1: Asymmetric Dihydroxylation

-

Starting Material: (E)-1-(3-chlorophenyl)prop-1-ene

-

Reagents and Conditions:

-

Work-up: Quenching with sodium sulfite, filtration, extraction, drying, and concentration.[15]

-

-

Step 2: Oxidation (Implied from general principles of α-hydroxy ketone synthesis)

-

The resulting chiral diol would then be selectively oxidized to the desired α-hydroxy ketone.

-

-

Purification: Column chromatography on silica gel.[15]

-

Yield: 87% for the dihydroxylation step.[15]

-

Characterization of (R)-enantiomer:

-

¹H NMR (CDCl₃): δ 7.91 (s, 1H), 7.80 (d, 1H, J = 7.8 Hz), 7.62-7.57 (m, 1H), 7.46 (t, 1H, J = 7.8 Hz), 5.15-5.08 (m, 1H), 3.68-3.65 (m, 1H), 1.45 (d, 3H, J = 7.1 Hz).[15]

-

Oxidation to 1-(3-Chlorophenyl)propane-1,2-dione

-

Reaction: Oxidation of a secondary alcohol.

-

Reagents and Conditions:

-

Work-up: Filtration, concentration, and purification by column chromatography.[14]

-

Yield: A patent reports a yield of 73% with an HPLC purity of 96.4%.[14]

Reduction to 1-(3-Chlorophenyl)propane-1,2-diol

-

Reaction: Reduction of a ketone.

-

Reagents and Conditions:

-

This compound

-

Sodium borohydride (NaBH₄)[4]

-

Solvent: Typically methanol or ethanol.

-

-

Work-up: Quenching of excess NaBH₄ with a weak acid, followed by extraction, drying, and solvent removal.

-

Note: This is a general procedure; specific yields for this substrate were not found in the searched literature.

Spectroscopic Data

The structural elucidation and purity assessment of this compound and its reaction products rely on various spectroscopic techniques.

| Technique | Key Features for this compound | Source(s) |

| ¹H NMR | Aromatic protons (multiplets), methine proton adjacent to hydroxyl and carbonyl groups (multiplet), methyl group protons (doublet), hydroxyl proton (broad singlet). For the (R)-enantiomer, specific shifts are reported. | [15] |

| ¹³C NMR | Carbonyl carbon (~205 ppm), carbons of the 3-chlorophenyl ring, methine carbon bearing the hydroxyl group, methyl carbon. | [2] (predicted) |

| Mass Spectrometry (MS) | Molecular ion peak ([M+H]⁺ at m/z 185). Characteristic fragmentation includes the loss of the acetyl group and cleavage of the chlorophenyl ring. | [2][4] |

| Infrared (IR) Spectroscopy | Broad O-H stretching band due to the hydroxyl group, strong C=O stretching band for the ketone, C-Cl stretching, and aromatic C=C stretching bands. | [4] (predicted) |

Biological Significance and Signaling Pathways

This compound is primarily of interest due to its relationship with Bupropion.[1][2] Bupropion is an atypical antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][16] It and its active metabolites block the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3][14] This modulation of noradrenergic and dopaminergic signaling is believed to be the primary mechanism behind its therapeutic effects in depression and smoking cessation.[1][3]

As an impurity and potential metabolite of Bupropion, the biological activity of this compound is of interest in understanding the overall pharmacological and toxicological profile of the parent drug.

Caption: Mechanism of action of Bupropion as a norepinephrine-dopamine reuptake inhibitor.

Experimental Workflows

The synthesis and purification of this compound often follow a structured workflow to ensure the desired product is obtained with high purity.

Caption: General workflow for the synthesis and purification of the target compound.

Conclusion

This compound possesses a versatile reactivity profile centered around its α-hydroxy ketone functionality. Understanding its synthesis, characteristic reactions, and spectroscopic properties is crucial for its use as a chemical intermediate and for the quality control of pharmaceuticals like Bupropion. The provided experimental protocols and diagrams serve as a valuable resource for scientists and researchers engaged in the synthesis and study of this and related compounds. Further research into the specific biological activities of this molecule may provide deeper insights into the pharmacology of Bupropion and its metabolites.

References

- 1. droracle.ai [droracle.ai]

- 2. (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone | 287477-53-6 | Benchchem [benchchem.com]

- 3. psychscenehub.com [psychscenehub.com]

- 4. 1-(3-Chlorophenyl)-1-hydroxypropan-2-one | 857233-13-7 | Benchchem [benchchem.com]

- 5. This compound | C9H9ClO2 | CID 18323632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bupropion - Wikipedia [en.wikipedia.org]

- 16. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of Bupropion from 1-(3-Chlorophenyl)-2-hydroxypropan-1-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the antidepressant drug bupropion from the key intermediate, 1-(3-Chlorophenyl)-2-hydroxypropan-1-one. While the direct conversion of this α-hydroxy ketone to bupropion is not the most commonly cited synthetic route, this note outlines plausible and scientifically sound methodologies based on established organic chemistry principles, including a two-step approach involving the conversion of the hydroxyl group to a suitable leaving group, and a direct reductive amination.

Introduction

Bupropion, chemically known as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone, is a widely prescribed medication for the treatment of depression and as an aid for smoking cessation. The conventional synthesis of bupropion typically commences with the α-bromination of 3'-chloropropiophenone, followed by a nucleophilic substitution with tert-butylamine. The starting material of interest here, this compound, is structurally similar to the brominated intermediate and can be considered a valuable precursor. This document details two potential protocols for its conversion to bupropion.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the conversion of this compound to bupropion. The first is a two-step process involving the activation of the hydroxyl group followed by nucleophilic substitution. The second is a direct, one-pot reductive amination.

Caption: Proposed synthetic pathways for bupropion from this compound.

Data Presentation

The following tables summarize the expected reagents, conditions, and potential outcomes for the proposed synthetic protocols. The quantitative data is based on typical yields and purities reported for analogous reactions in the scientific literature.

Table 1: Reagents and Conditions for Protocol A (Two-Step Synthesis)

| Step | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) |

| 1. Bromination | Phosphorus tribromide (PBr₃) | Dichloromethane (DCM) | 0 to rt | 2-4 |

| 2. Amination | tert-Butylamine | Acetonitrile | Reflux | 4-6 |

| 3. Salt Formation | HCl in isopropanol | Isopropanol | 0-5 | 1 |

Table 2: Reagents and Conditions for Protocol B (Reductive Amination)

| Step | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) |

| 1. Reductive Amination | tert-Butylamine, Titanium(IV) chloride (TiCl₄), Sodium cyanoborohydride (NaBH₃CN) | Dichloromethane (DCM) | 0 to rt | 20-24 |

| 2. Salt Formation | HCl in isopropanol | Isopropanol | 0-5 | 1 |

Table 3: Comparative Summary of Expected Yields and Purity

| Protocol | Intermediate | Overall Yield (%) | Purity (HPLC, %) |

| Protocol A | 2-Bromo-1-(3-chlorophenyl)propan-1-one | 70-80 | >98 |

| Protocol B | (One-pot) | 60-70 | >97 |

Experimental Protocols

Protocol A: Two-Step Synthesis via α-Bromo Intermediate

This protocol first converts the hydroxyl group of the starting material into a bromide, a good leaving group, which is then displaced by tert-butylamine.

Step 1: Synthesis of 2-Bromo-1-(3-chlorophenyl)propan-1-one

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (PBr₃) (0.4 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-(3-chlorophenyl)propan-1-one.

Step 2: Synthesis of Bupropion

-

Dissolve the crude 2-bromo-1-(3-chlorophenyl)propan-1-one in acetonitrile.

-

Add an excess of tert-butylamine (3.0-4.0 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess tert-butylamine and its hydrobromide salt.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude bupropion free base.

Step 3: Formation of Bupropion Hydrochloride

-

Dissolve the crude bupropion free base in isopropanol.

-

Cool the solution to 0-5 °C.

-

Add a solution of hydrochloric acid in isopropanol dropwise until the pH is acidic.

-

Stir the mixture for 1 hour at 0-5 °C to allow for complete precipitation.

-

Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to obtain bupropion hydrochloride.

Caption: Workflow for the two-step synthesis of bupropion (Protocol A).

Protocol B: One-Pot Reductive Amination

This protocol aims for a more direct conversion of the α-hydroxy ketone to bupropion in a single pot, utilizing a Lewis acid to facilitate the formation of an iminium intermediate, which is then reduced in situ.

Step 1: Synthesis of Bupropion via Reductive Amination

-

To a stirred solution of this compound (1.0 eq) and tert-butylamine (2.0-3.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of titanium(IV) chloride (TiCl₄) in DCM (1.1 eq) dropwise.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Cool the mixture back to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

-

Let the reaction proceed at room temperature for 20-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Basify the mixture with an aqueous solution of sodium hydroxide.

-

Extract the product with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude bupropion free base.

Step 2: Formation of Bupropion Hydrochloride

-

Follow the same procedure as Step 3 in Protocol A.

Caption: Workflow for the one-pot reductive amination of bupropion (Protocol B).

Concluding Remarks

The protocols outlined provide viable synthetic routes for the preparation of bupropion from this compound. Protocol A, the two-step synthesis, is a more traditional and potentially higher-yielding approach, relying on well-established reaction mechanisms. Protocol B, the one-pot reductive amination, offers a more streamlined process, potentially reducing overall synthesis time and waste generation. The choice of protocol may depend on the specific requirements of the research or development project, including scale, desired purity, and available resources. It is recommended that both routes be optimized for reaction conditions to maximize yield and purity. Standard analytical techniques such as HPLC, NMR, and mass spectrometry should be employed to characterize all intermediates and the final product.

Application Notes & Protocols for the Quantification of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)-2-hydroxypropan-1-one is a key intermediate and a known impurity in the synthesis of Bupropion Hydrochloride, a widely used antidepressant and smoking cessation aid.[1] Designated as Bupropion Related Compound C by the United States Pharmacopeia (USP), its monitoring and quantification are critical for ensuring the quality, safety, and efficacy of the final drug product.[1][2] This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound in pharmaceutical samples are reversed-phase HPLC with UV detection and LC-MS/MS. HPLC-UV offers a robust and widely accessible method for routine quality control, while LC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for trace-level impurity analysis and in complex matrices.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical validation parameters for the quantification of pharmaceutical impurities. While specific data for this compound is not extensively published, the tables provide representative values based on methods validated for the parent drug, bupropion, and its related substances.

Table 1: HPLC-UV Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Specificity | No interference from blank, placebo, and other related impurities |

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.3 ng/mL |

| Limit of Quantification (LOQ) | ~1 ng/mL |

| Accuracy (% Recovery) | 95.0% - 105.0% |

| Precision (% RSD) | < 5.0% |

| Matrix Effect | Minimal to no significant matrix effect observed |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a stability-indicating HPLC method for the quantification of this compound in bulk drug substances or finished pharmaceutical products.

1. Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Reference standard for this compound.

-

Acetonitrile (HPLC grade).

-

Ammonium formate (analytical grade).

-

Formic acid (analytical grade).

-

Purified water (HPLC grade).

2. Chromatographic Conditions

-

Mobile Phase: A mixture of ammonium formate buffer (20 mM, pH 4.0) and acetonitrile in a suitable gradient or isocratic mode. A typical starting condition could be 75:25 (v/v) buffer:acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 252 nm.[3]

-

Injection Volume: 10 µL.

3. Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent (e.g., mobile phase or a mixture of water and acetonitrile).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

Sample Preparation: Accurately weigh and dissolve the sample (e.g., bupropion hydrochloride bulk powder or crushed tablets) in the diluent to achieve a final concentration within the calibration range. This may involve sonication and filtration through a 0.45 µm filter.

4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the blank (diluent), followed by the calibration standards in increasing order of concentration.

-

Inject the sample solutions.

-

Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This protocol is suitable for the trace-level quantification of this compound, for instance, in biological matrices or during forced degradation studies.

1. Instrumentation and Materials

-

Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Reference standard for this compound.

-

Acetonitrile (LC-MS grade).

-

Methanol (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Purified water (LC-MS grade).

-

Internal Standard (IS), if available (e.g., a stable isotope-labeled analog).

2. LC-MS/MS Conditions

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to ensure separation from the main active pharmaceutical ingredient and other impurities.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Monitor the precursor to product ion transition for this compound (e.g., m/z 185.0 -> [fragment ion]) and the internal standard. The specific fragment ions need to be determined through infusion and optimization experiments.

3. Preparation of Solutions

-

Standard Stock Solution (10 µg/mL): Prepare a stock solution of the reference standard in methanol.

-

Calibration Standards: Prepare calibration standards in the range of 1 ng/mL to 500 ng/mL by serial dilution of the stock solution in the appropriate matrix (e.g., blank plasma or diluent).

-

Sample Preparation: For solid samples, follow the preparation as in Protocol 1. For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required.

4. Analysis Procedure

-

Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for the analyte and internal standard.

-

Equilibrate the LC-MS/MS system.

-

Inject the calibration standards and sample extracts.

-

Quantify the analyte using the peak area ratio of the analyte to the internal standard against the concentration from the calibration curve.

Visualization of Workflows and Relationships

Logical Workflow for Impurity Quantification

The following diagram illustrates the general workflow for the quantification of this compound as a pharmaceutical impurity.

References

Application Note: HPLC-UV Method for the Analysis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one. This compound is a known process impurity and key intermediate in the synthesis of Bupropion, an important pharmaceutical agent. The described method is suitable for purity testing, stability studies, and quality control of drug substances and formulations.

Introduction

This compound, also known as Bupropion Related Compound C, is a critical impurity that needs to be monitored and controlled during the manufacturing of Bupropion.[1][2][3] Its presence can impact the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is crucial for its accurate quantification. This document provides a comprehensive protocol for a reverse-phase HPLC-UV method designed for this purpose.

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

Bupropion Hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium Dihydrogen Phosphate (analytical grade)

-

Orthophosphoric Acid (analytical grade)

-

Water (HPLC grade or Milli-Q)

Equipment

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the HPLC-UV instrument settings is provided in the table below.

| Parameter | Condition |

| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes |

Table 1: HPLC-UV Chromatographic Conditions

Table 2: Mobile Phase Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 10.0 | 40 | 60 |

| 15.0 | 40 | 60 |

| 15.1 | 70 | 30 |

| 20.0 | 70 | 30 |

Preparation of Solutions

Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC-grade water to prepare a 10 mM solution. Adjust the pH to 4.0 with diluted Orthophosphoric Acid. Filter the buffer through a 0.45 µm membrane filter before use.

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL. Further dilute this stock solution with the mobile phase (initial conditions: 70% A and 30% B) to prepare working standard solutions of desired concentrations for calibration.

Sample Solution Preparation: Accurately weigh a portion of the sample (e.g., drug substance or crushed tablets) containing approximately 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve. Dilute to volume with methanol and mix well. Filter an aliquot of this solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. A summary of typical validation parameters is presented below.

| Validation Parameter | Typical Specification |

| Linearity (R²) | ≥ 0.999 over the concentration range of 0.1 - 10 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% for repeatability and intermediate precision |

| Limit of Detection (LOD) | To be determined (typically < 0.05 µg/mL) |

| Limit of Quantification (LOQ) | To be determined (typically < 0.15 µg/mL) |

| Specificity | The peak for the analyte should be pure and well-resolved from other components. |

Table 3: Summary of Method Validation Parameters

Data Presentation

The retention time for this compound under the specified conditions is expected to be around 8-10 minutes. The retention time of Bupropion is typically shorter.

| Compound | Expected Retention Time (min) |

| Bupropion | ~ 6 - 8 |

| This compound | ~ 8 - 10 |

| Bupropion Related Compound F | May elute in close proximity |

Table 4: Expected Retention Times

Visualizations

Caption: Experimental workflow for the HPLC-UV analysis.

References

Enantioselective Synthesis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one, a key chiral intermediate in the synthesis of various pharmaceuticals, including the antidepressant Bupropion. Three distinct and effective methodologies are presented: asymmetric transfer hydrogenation using a chiral ruthenium catalyst, biocatalytic reduction with an alcohol dehydrogenase, and a multi-step approach involving Sharpless asymmetric dihydroxylation. This guide offers a comparative analysis of these methods, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in selecting and implementing the most suitable strategy for their specific needs.

Introduction

Chiral α-hydroxy ketones are valuable building blocks in organic synthesis due to their prevalence in biologically active molecules. The stereocenter at the α-position to the carbonyl group is a critical determinant of a molecule's pharmacological activity. Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure α-hydroxy ketones is of significant interest to the pharmaceutical industry. This compound, in its (S)-enantiomeric form, is a crucial precursor for the synthesis of Bupropion. This document outlines and compares three powerful methods for the enantioselective synthesis of this important intermediate.

Comparative Data of Enantioselective Synthesis Methods

The following table summarizes the key quantitative data for the three described methods for the enantioselective synthesis of this compound.

| Method | Catalyst/Enzyme | Starting Material | Enantiomeric Excess (ee%) | Yield (%) | Key Advantages |

| Asymmetric Transfer Hydrogenation | (S)-BINAP-RuCl₂ | 1-(3-Chlorophenyl)propane-1,2-dione | >92 | ~85 | High enantioselectivity and yield in a single step, well-established methodology. |

| Biocatalytic Reduction | Alcohol Dehydrogenase (e.g., from Lactobacillus brevis) | 1-(3-Chlorophenyl)propane-1,2-dione | >99 | High | Excellent enantioselectivity, mild reaction conditions, environmentally friendly. |

| Sharpless Asymmetric Dihydroxylation Route | AD-mix-β / OsO₄ (catalytic) | 1-(3-chlorophenyl)-1-propene | High (for diol) | ~87 (diol) | Provides access to the (R)-enantiomer, high diastereoselectivity for the diol formation. |

Method 1: Asymmetric Transfer Hydrogenation

This method involves the direct, enantioselective reduction of the prochiral precursor 1-(3-chlorophenyl)propane-1,2-dione using a well-defined chiral ruthenium catalyst. The (S)-BINAP-RuCl₂ complex is particularly effective in delivering the desired (S)-enantiomer with high selectivity and yield.

Experimental Workflow

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Catalytic Cycle

The proposed mechanism for the Ru-BINAP catalyzed asymmetric hydrogenation of ketones involves a metal-ligand bifunctional pathway where the hydride from the ruthenium center and a proton from the diamine ligand are transferred to the carbonyl group in a concerted manner.

Caption: Proposed Catalytic Cycle for Ru-BINAP Hydrogenation.

Detailed Protocol

Materials:

-

1-(3-Chlorophenyl)propane-1,2-dione

-

(S)-BINAP-RuCl₂ (0.5 mol%)

-

Methanol (Anhydrous)

-

Hydrogen gas (high purity)

-

Autoclave with stirring capabilities

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(3-chlorophenyl)propane-1,2-dione (1.0 eq) in anhydrous methanol.

-

To this solution, add (S)-BINAP-RuCl₂ (0.005 eq).

-

Transfer the reaction mixture to a high-pressure autoclave.

-

Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave to 50 psi with hydrogen gas.

-

Stir the reaction mixture at 25 °C for 12-24 hours, monitoring the reaction progress by TLC or HPLC if possible.

-

Upon completion, carefully depressurize and vent the autoclave.

-

Remove the reaction mixture and concentrate under reduced pressure to remove the methanol.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the enantiomerically enriched (S)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Method 2: Biocatalytic Reduction

This green chemistry approach utilizes an alcohol dehydrogenase (ADH) to asymmetrically reduce the dicarbonyl substrate. Whole-cell biocatalysts or isolated enzymes can be employed, often with a cofactor regeneration system to ensure high efficiency. This method is renowned for its exceptional enantioselectivity under mild, aqueous conditions.

Experimental Workflow

Caption: Workflow for Biocatalytic Reduction.

Catalytic Cycle

The biocatalytic reduction involves the transfer of a hydride from the cofactor NADPH to the carbonyl group of the substrate, catalyzed by the alcohol dehydrogenase. A secondary enzyme, such as glucose dehydrogenase, is used to regenerate the NADPH cofactor.

Caption: Biocatalytic Cycle with Cofactor Regeneration.

Detailed Protocol

Materials:

-

1-(3-Chlorophenyl)propane-1,2-dione

-

Alcohol Dehydrogenase from Lactobacillus brevis (or other suitable ADH)

-

NADPH

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

Phosphate buffer (100 mM, pH 7.0)

-

Isopropanol (for substrate dissolution, optional)

-

Standard laboratory glassware

-

Incubator shaker

-

Ethyl acetate for extraction

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, prepare a solution of phosphate buffer (100 mM, pH 7.0).

-

To the buffer, add the alcohol dehydrogenase, NADPH, glucose dehydrogenase, and D-glucose. The exact concentrations should be optimized for the specific enzyme preparation.

-

Dissolve 1-(3-chlorophenyl)propane-1,2-dione in a minimal amount of a water-miscible co-solvent like isopropanol if necessary, and add it to the reaction mixture.

-

Incubate the reaction at 30 °C with gentle shaking for 24-48 hours. Monitor the progress of the reaction by TLC or HPLC.

-

Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure (S)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Method 3: Sharpless Asymmetric Dihydroxylation Route

This two-step synthetic route provides access to the (R)-enantiomer of the target molecule. It begins with the asymmetric dihydroxylation of 1-(3-chlorophenyl)-1-propene to form a chiral diol, which is then selectively oxidized to the desired α-hydroxy ketone.

Experimental Workflow

Caption: Workflow for the Sharpless Dihydroxylation Route.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation proceeds through a catalytic cycle where the osmium(VIII) tetroxide is coordinated to a chiral ligand, undergoes a [3+2] cycloaddition with the alkene, and is then regenerated by a stoichiometric oxidant.

Caption: Catalytic Cycle of Sharpless Asymmetric Dihydroxylation.

Detailed Protocol

Materials:

-

1-(3-chlorophenyl)-1-propene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (optional)

-

Sodium sulfite

-

Oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP))

-

Dichloromethane (for oxidation)

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

Step 1: Sharpless Asymmetric Dihydroxylation

-

In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

-

Cool the solvent mixture to 0 °C and add AD-mix-β. Stir until the mixture is homogeneous.

-

Add 1-(3-chlorophenyl)-1-propene (1.0 eq) to the reaction mixture.

-

Stir the reaction vigorously at 0 °C for 24 hours, or until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding sodium sulfite and stir for an additional hour at room temperature.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude diol by column chromatography if necessary.

Step 2: Selective Oxidation

-

Dissolve the chiral diol from Step 1 in anhydrous dichloromethane.

-

Add the oxidizing agent (e.g., PCC or DMP, 1.1 eq) portion-wise at room temperature.

-

Stir the reaction until the diol is consumed (monitored by TLC).

-

Upon completion, quench the reaction appropriately (e.g., with a saturated solution of sodium thiosulfate for DMP).

-

Filter the reaction mixture through a pad of Celite and wash with dichloromethane.

-

Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain (R)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion